molecular formula C13H19N5O2S B5672730 5,6,7-trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine

5,6,7-trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5672730
M. Wt: 309.39 g/mol
InChI Key: OBXRETBCTICHAM-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as trimethyl groups and a piperidinosulfonyl group

Preparation Methods

The synthesis of 5,6,7-trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a triazole intermediate, followed by the introduction of the pyrimidine ring through cyclization reactions. The piperidinosulfonyl group is then introduced via sulfonylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

5,6,7-Trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

5,6,7-Trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cell cycle regulation and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar compounds to 5,6,7-trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines and triazole-containing scaffolds. These compounds share structural similarities but may differ in their substituents and functional groups. For instance:

Properties

IUPAC Name

5,6,7-trimethyl-2-piperidin-1-ylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-9-10(2)14-12-15-13(16-18(12)11(9)3)21(19,20)17-7-5-4-6-8-17/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXRETBCTICHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)S(=O)(=O)N3CCCCC3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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